
PF-4989216
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-4989216 est un inhibiteur puissant et sélectif de la phosphoinositide 3-kinase alpha (PI3Kα), une enzyme clé impliquée dans la voie de signalisation PI3K/AKT/cible mammalienne de la rapamycine (mTOR). Cette voie joue un rôle crucial dans la régulation de divers processus cellulaires, notamment la croissance cellulaire, la prolifération, la survie et le métabolisme. This compound a montré un potentiel significatif en tant qu'agent thérapeutique, en particulier dans le traitement des cancers présentant des mutations dans la sous-unité catalytique p110α de la PI3K .
Méthodes De Préparation
PF-4989216 est synthétisé par une série de réactions chimiques impliquant des réactifs spécifiques et des conditions spécifiquesLe composé est ensuite purifié et caractérisé afin de garantir sa pureté et son efficacité .
En production industrielle, this compound est fabriqué en utilisant des techniques de synthèse chimique à grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour assurer la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
PF-4989216 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son activité biologique et sa sélectivité. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles .
Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des propriétés pharmacologiques améliorées. Ces dérivés sont ensuite évalués pour leur efficacité et leur sécurité dans des études précliniques et cliniques .
Applications De Recherche Scientifique
Efficacy in Small-Cell Lung Cancer
- Targeting PIK3CA Mutations :
- Differential Responses Based on Genetic Background :
Data Tables
Study | Findings | Cell Line | Genetic Mutation | Response to this compound |
---|---|---|---|---|
Study 1 | Induced apoptosis and inhibited proliferation | SCLC Cell Line A | PIK3CA mutation | Sensitive |
Study 2 | Inhibited signaling but no apoptosis | SCLC Cell Line B | PTEN loss | Resistant |
Study 3 | Significant tumor growth inhibition in vivo | Xenograft Model | PIK3CA mutation | Effective |
Case Studies
- Case Study: Efficacy Against PIK3CA Mutant SCLC
- Case Study: Resistance Mechanisms
Mécanisme D'action
PF-4989216 exerts its effects by selectively inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to the suppression of cell growth, proliferation, and survival. The compound induces apoptosis and cell cycle arrest in cancer cells harboring PIK3CA mutations, thereby inhibiting tumor growth and progression .
The molecular targets of this compound include the catalytic subunit p110α of PI3K, which is frequently mutated or overexpressed in various cancers. By targeting this subunit, this compound effectively blocks the downstream signaling events that promote cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
PF-4989216 est unique par sa haute sélectivité et sa puissance contre la PI3Kα par rapport à d'autres inhibiteurs de la PI3K. Des composés similaires comprennent d'autres inhibiteurs de la PI3K tels que BYL719, GDC-0941 et BKM120. Ces composés ciblent également la voie PI3K/AKT/mTOR mais peuvent avoir des profils de sélectivité et des propriétés pharmacocinétiques différents .
This compound se distingue par sa capacité à inhiber sélectivement la PI3Kα sans affecter de manière significative les autres isoformes de la PI3K ou de la mTOR. Cette sélectivité réduit le potentiel d'effets hors cible et améliore son potentiel thérapeutique dans les cancers présentant des mutations de PIK3CA .
Activité Biologique
PF-4989216 is a selective oral inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, primarily investigated for its potential therapeutic effects in small-cell lung cancer (SCLC), particularly in tumors harboring PIK3CA mutations. This compound has garnered attention due to its ability to inhibit tumor growth and induce apoptosis in specific cancer cell lines.
This compound targets the PI3K signaling pathway, which is frequently activated in various cancers through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. The activation of this pathway is associated with increased cell proliferation, survival, and transformation, making it a critical target for cancer therapy.
Key Findings:
- Inhibition of PI3K Pathway : this compound effectively inhibits downstream signaling of PI3K, leading to reduced phosphorylation of AKT and other downstream targets involved in cell survival and proliferation .
- Induction of Apoptosis : In SCLC cell lines with PIK3CA mutations, this compound induces apoptosis via mechanisms involving BCL2-interacting mediator (BIM) .
- Differential Efficacy : The compound shows significant antitumor activity in SCLC models with PIK3CA mutations but does not exhibit similar effects in models with PTEN loss, suggesting distinct mechanisms of tumorigenesis and response to therapy .
Experimental Design
In vitro studies were conducted using various SCLC cell lines characterized by either PIK3CA mutations or PTEN loss. These studies assessed:
- Cell Viability : Evaluated using MTT assays.
- Apoptosis : Measured through flow cytometry and Western blotting for apoptotic markers.
- Cell Cycle Progression : Analyzed to determine effects on cell cycle arrest.
Following promising in vitro results, in vivo studies were performed using xenograft models to assess the pharmacokinetic and pharmacodynamic relationships of this compound and its impact on tumor growth inhibition (TGI).
Results Summary
Study Type | Model Type | Key Findings |
---|---|---|
In Vitro | SCLC with PIK3CA mutation | Induced apoptosis and inhibited cell viability |
In Vitro | SCLC with PTEN loss | Inhibited PI3K signaling but did not induce apoptosis |
In Vivo | Xenograft Models | Significant TGI observed in PIK3CA mutation models |
Case Studies
A notable study published by the American Association for Cancer Research highlighted the efficacy of this compound specifically in SCLC models with PIK3CA mutations. The study demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to controls, underscoring its potential as a targeted therapy for this subset of patients .
Clinical Implications
Given the poor prognosis associated with SCLC and the limited effectiveness of traditional chemotherapy, this compound represents a promising therapeutic option. Its selective action against tumors with specific genetic alterations allows for a more personalized approach to treatment.
Future Directions
Further clinical trials are necessary to validate these findings in human subjects, particularly focusing on:
- Patient Selection : Identifying biomarkers that predict response to this compound.
- Combination Therapies : Exploring the efficacy of this compound in combination with other treatments, such as immune checkpoint inhibitors or chemotherapy.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to validate PF-4989216’s target specificity in PI3K isoforms?
- Methodological Answer : Use kinase profiling assays to measure IC50 values across PI3K isoforms (α, β, γ, δ, VPS34) and mTOR. This compound exhibits high selectivity for p110α (IC50 = 2 nM) and p110δ (IC50 = 1 nM) but minimal activity against mTOR (Ki = 1440 nM) . For cellular validation, measure phospho-AKT (S473) inhibition (IC50 = 79 nM) in PI3Kα-dependent cell lines. Cross-validate selectivity using a panel of 40+ kinases to confirm off-target effects <3% at 3 μM .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in cancer models?
- Methodological Answer : Select cell lines based on genetic drivers (e.g., PIK3CA mutation vs. PTEN loss). For SCLC models with PIK3CA mutations, this compound inhibits cell viability (IC50 = 1.11–2.30 μM) and induces BIM-mediated apoptosis. Use ABCG2-overexpressing sublines (e.g., S1-M1-80, IC50 = 6.79 μM) to evaluate transporter-mediated resistance . Include controls for ABCB1/ABCG2 activity by comparing IC50 values in transfected HEK293 cells (e.g., ABCG2-R482-HEK293, IC50 = 5.05 μM) .
Q. What pharmacokinetic parameters should be prioritized in in vivo studies of this compound?
- Methodological Answer : Monitor dose-dependent tumor growth inhibition (25–200 mg/kg, oral QD) in PI3K-driven xenografts (e.g., NCI-H1975). Correlate plasma exposure with target modulation (e.g., pAKT suppression) and tumor volume reduction. Note that this compound shows dose-responsive efficacy but requires solubility optimization (DMF/DMSO stock solutions recommended) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in PTEN-deficient vs. PIK3CA-mutant models be resolved?
- Methodological Answer : PTEN loss in SCLC models (e.g., MCF7-AdVp3000) shows resistance to this compound despite PI3K pathway inhibition (IC50 = 62.57 μM). Investigate downstream apoptosis mechanisms: PTEN-deficient cells lack BIM upregulation, suggesting alternate survival pathways (e.g., AKT-independent signaling). Use RNAi/CRISPR to silence compensatory kinases (e.g., MAPK) .
Q. What strategies mitigate ABCG2-mediated resistance to this compound in multidrug-resistant (MDR) cancer lines?
- Methodological Answer : Co-administer ABCG2 inhibitors (e.g., Ko143) to restore this compound sensitivity in ABCG2-overexpressing cells (e.g., S1-M1-80). Compare IC50 shifts in MDR19-HEK293 (ABCB1-transfected) vs. R482-HEK293 (ABCG2-transfected) to identify transporter-specific resistance . Validate using efflux assays with fluorescent substrates (e.g., Hoechst 33342) .
Q. How can researchers optimize this compound’s solubility and stability for long-term in vivo studies?
- Methodological Answer : Prepare stock solutions in DMSO (25 mg/mL) or DMF (25 mg/mL) and dilute in PBS (pH 7.2) for dosing. Avoid ethanol-based formulations due to lower solubility (1 mg/mL). Stability testing at -20°C shows no degradation over 6 months, but monitor via LC-MS for batch consistency .
Q. Key Considerations for Experimental Design
- Genetic Context : Stratify models by PI3Kα mutation (e.g., NCI-H1975) vs. PTEN loss to avoid false negatives .
- CYP Inhibition : Screen for CYP1A2/2C9/2D6/3A4 inhibition (<30% at 3 μM) to minimize drug-drug interactions .
- Data Reproducibility : Report IC50 ± SEM (e.g., 1.11 ± 0.09 μM) and use standardized cell viability assays (e.g., CellTiter-Glo) .
Propriétés
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.